molecular formula C23H27N3O3 B1419681 tert-Butyl (s)-1-((s)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate CAS No. 1820579-42-7

tert-Butyl (s)-1-((s)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate

Cat. No. B1419681
M. Wt: 393.5 g/mol
InChI Key: FLJWXJFCRUMLMM-PMACEKPBSA-N
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Description

The compound “tert-Butyl (s)-1-((s)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate” is a complex organic molecule. It contains several functional groups, including a tert-butyl group, a cyano group, an ethylamino group, a carbamate group, and two phenyl groups. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group (-CN) and the carbamate group (-OC(O)NH2) suggest that this compound may have polar characteristics. The phenyl groups are aromatic and could contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the cyano group could potentially undergo reactions such as hydrolysis, reduction, or addition reactions . The carbamate group could potentially participate in reactions such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the cyano group and the carbamate group could influence the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation and Diels–Alder Reaction : A study by Padwa, Brodney, and Lynch (2003) describes the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which is closely related to the tert-butyl carbamate . This compound was used in Diels-Alder reactions, highlighting its utility in complex chemical synthesis processes (Padwa, Brodney, & Lynch, 2003).

  • Process Development in Pharmaceutical Manufacturing : Li et al. (2012) developed a practical synthesis of a similar compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, for the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This demonstrates the compound's relevance in the synthesis of pharmaceutical intermediates (Li et al., 2012).

Molecular Structure and Analysis

  • Characterization Using NMR : Aouine et al. (2016) characterized the structure of a similar compound, tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, using 2D heteronuclear NMR experiments. This research is significant for understanding the molecular structure and properties of related tert-butyl carbamates (Aouine et al., 2016).

  • Thermodynamic Properties : Zeng et al. (2011) investigated the thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate, another compound with structural similarities, providing insights into the thermal behavior of tert-butyl carbamates (Zeng et al., 2011).

Applications in Organic Synthesis

  • Building Blocks in Organic Synthesis : Guinchard et al. (2005) discussed the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics. This highlights the role of tert-butyl carbamates as versatile building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-23(2,3)29-22(28)26-20(15-18-12-8-5-9-13-18)21(27)25-19(16-24)14-17-10-6-4-7-11-17/h4-13,19-20H,14-15H2,1-3H3,(H,25,27)(H,26,28)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJWXJFCRUMLMM-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (s)-1-((s)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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